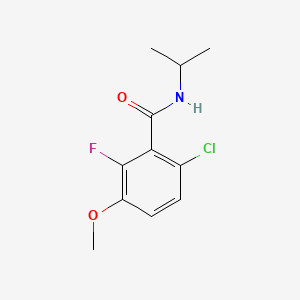![molecular formula C16H12Cl4 B14033445 4,7,12,15-Tetrachloro[2.2]paracyclophane CAS No. 25826-07-7](/img/structure/B14033445.png)
4,7,12,15-Tetrachloro[2.2]paracyclophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,12,15-Tetrachloro[2.2]paracyclophane is a derivative of [2.2]paracyclophane, a cyclophane compound known for its unique structural properties. This compound is particularly significant due to its role as a precursor to parylene D, a polymer used extensively in microelectronic engineering, automotive, and medical industries for its excellent dielectric properties, thermal stability, and chemical inertness .
Preparation Methods
The synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane typically involves a multi-step process starting from 2,5-dichloro-p-xylene. The initial step involves bromination using a H₂O₂–HBr system, which is both organic-waste-free and organic-solvent-free . This is followed by the Winberg elimination–dimerization step, where aqueous sodium hydroxide solution is used instead of silver oxide for anion exchange, significantly improving the product yield . Industrial production methods often adopt similar green chemistry protocols to ensure environmental sustainability.
Chemical Reactions Analysis
4,7,12,15-Tetrachloro[2.2]paracyclophane undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution can introduce different functional groups onto the benzene rings.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Polymerization: The compound can be polymerized to form parylene D, which is used for coating applications.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7,12,15-Tetrachloro[2.2]paracyclophane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing parylene D, which is used in coatings for electronic devices.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems due to their stability and inertness.
Medicine: Parylene D coatings are used in medical devices to enhance their durability and biocompatibility.
Mechanism of Action
The mechanism by which 4,7,12,15-Tetrachloro[2.2]paracyclophane exerts its effects is primarily through its ability to form stable, inert coatings. The molecular targets and pathways involved include the interaction of the polymerized form (parylene D) with various substrates, providing a protective barrier that enhances the durability and performance of the coated materials .
Comparison with Similar Compounds
4,7,12,15-Tetrachloro[2.2]paracyclophane is unique due to its four chlorine atoms, which enhance its stability and inertness compared to other [2.2]paracyclophane derivatives. Similar compounds include:
[2.2]Paracyclophane: The parent compound, used as a precursor for various derivatives.
4,16-Dichloro[2.2]paracyclophane: A derivative with two chlorine atoms, offering different properties and applications.
4,16-Dibromo[2.2]paracyclophane: Another halogenated derivative with distinct reactivity and uses.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
25826-07-7 |
|---|---|
Molecular Formula |
C16H12Cl4 |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
5,11,13,15-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene |
InChI |
InChI=1S/C16H12Cl4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2 |
InChI Key |
NPQWNPGMMVAOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Cl)Cl)C=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-3-(8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride](/img/structure/B14033373.png)









![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
